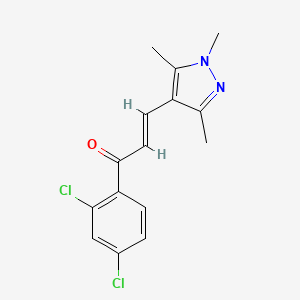

![molecular formula C30H35N7O2 B1231015 N-[2-[[2-phenyl-6-[4-(3-phenylpropyl)piperazine-1-carbonyl]-7H-pyrrolo[3,2-e]pyrimidin-4-yl]amino]ethyl]acetamide](/img/structure/B1231015.png)

N-[2-[[2-phenyl-6-[4-(3-phenylpropyl)piperazine-1-carbonyl]-7H-pyrrolo[3,2-e]pyrimidin-4-yl]amino]ethyl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

[3H]OSIP339391: is a selective and high-affinity antagonist radioligand for adenosine A2B receptors . These receptors play essential roles in various physiological processes, including immune modulation, cardiovascular function, and neurotransmission.

Preparation Methods

The synthesis of [3H]OSIP339391 involves a pyrrolopyrimidine scaffold. Here are the key steps:

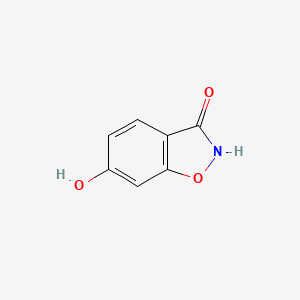

Chemical Structure: !Chemical Structure

Synthetic Route: The compound is prepared through a series of chemical reactions, starting from suitable precursors.

Radiolabeling: Tritium gas is used to introduce the radiolabel into the acetylenic precursor, resulting in the incorporation of three tritium atoms in the molecule.

Chemical Reactions Analysis

Receptor Selectivity: exhibits greater than 70-fold selectivity for A2B receptors over other human adenosine receptor subtypes.

Binding Affinity: The affinity of for A2B receptors is exceptionally high (0.17 nM in saturation binding experiments).

Common Reagents: The compound interacts with various agonists and antagonists, consistent with previously reported data.

Scientific Research Applications

Pharmacology: Researchers use to study A2B receptor function and explore potential therapeutic applications.

Drug Development: Understanding A2B receptor interactions aids in drug discovery and design.

Cardiovascular Research: A2B receptors are implicated in cardiac function and vascular responses.

Mechanism of Action

Molecular Targets: specifically targets adenosine A2B receptors.

Pathways: Activation of A2B receptors modulates intracellular signaling pathways, affecting cellular responses.

Comparison with Similar Compounds

Uniqueness: Highlight the compound’s unique features.

Similar Compounds: While I don’t have specific information on similar compounds, further research could explore related molecules.

properties

Molecular Formula |

C30H35N7O2 |

|---|---|

Molecular Weight |

525.6 g/mol |

IUPAC Name |

N-[2-[[2-phenyl-6-[4-(3-phenylpropyl)piperazine-1-carbonyl]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino]ethyl]acetamide |

InChI |

InChI=1S/C30H35N7O2/c1-22(38)31-14-15-32-28-25-21-26(33-29(25)35-27(34-28)24-12-6-3-7-13-24)30(39)37-19-17-36(18-20-37)16-8-11-23-9-4-2-5-10-23/h2-7,9-10,12-13,21H,8,11,14-20H2,1H3,(H,31,38)(H2,32,33,34,35) |

InChI Key |

MIUCZFWBCFZKEU-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NCCNC1=NC(=NC2=C1C=C(N2)C(=O)N3CCN(CC3)CCCC4=CC=CC=C4)C5=CC=CC=C5 |

synonyms |

(3H)OSIP 339391 (3H)OSIP-339391 (3H)OSIP339391 N-(2-(2-phenyl-6-(4-(2,2,3,3-tetratritio-3-phenylpropyl)piperazine-1-carbonyl)-7H-pyrrolo(2,3-d)pyrimidin-4-ylamino)ethyl)acetamide N-(2-(2-phenyl-6-(4-(3-phenylpropyl)piperazine-1-carbonyl)-7H-pyrrolo(2,3-d)pyrimidin-4-ylamino)ethyl)acetamide OSIP 339391 OSIP-339391 OSIP339391 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

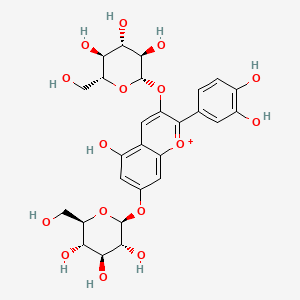

![2,3-dimethoxy-5-methyl-6-[(E)-3,7,11,15-tetramethylhexadec-2-enyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B1230934.png)

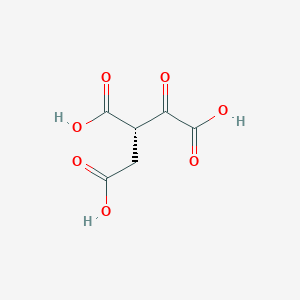

![8-Methoxy-2-methyl-1,3,4,9a,10,10a,11a,11b-octahydro-2H-1,5-methano[1]benzofuro[3,2-e]oxireno[h]isoquinolin-10-ol](/img/structure/B1230937.png)

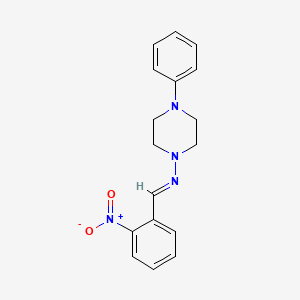

![(E)-7-[4-(2-hydroxyphenyl)-2-(trifluoromethyl)-1,3-dioxan-5-yl]hept-5-enoic acid](/img/structure/B1230948.png)

![methyl 5-[(E)-3-(3-chlorophenyl)prop-2-enoyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B1230949.png)

![1,2-Diphenyl-1-[4-[2-(dimethylamino) ethoxy]-phenyl] butane-4-OL](/img/structure/B1230952.png)

![5-[(2E,4E)-5-(6-hydroxy-4-oxo-2-sulfanylidene-1H-pyrimidin-5-yl)penta-2,4-dienylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B1230954.png)

![cobalt;[(2R,3S,4R,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [(2R)-1-[3-[(1R,2R,3R,4Z,7S,9Z,12S,14Z,17S,18S,19R)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl] phosphate;hydrate](/img/structure/B1230955.png)